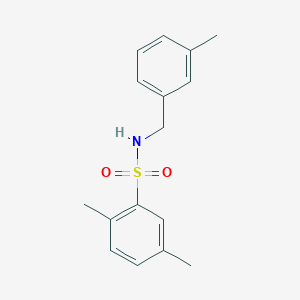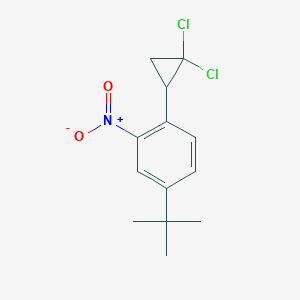
4,4,5,5,5-pentafluoropentyl 2,4,6-trichlorophenyl succinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,5,5,5-pentafluoropentyl 2,4,6-trichlorophenyl succinate, also known as PTPTS, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields, such as drug discovery and development, agriculture, and materials science. PTPTS is a white crystalline solid that is soluble in organic solvents and has a melting point of 78-79°C.
作用机制
4,4,5,5,5-pentafluoropentyl 2,4,6-trichlorophenyl succinate exerts its biological effects by inhibiting the activity of acetylcholinesterase, which leads to an accumulation of acetylcholine in the nervous system. This accumulation can cause overstimulation of the nervous system, leading to paralysis and death in insects and pests. In the case of Alzheimer's disease, 4,4,5,5,5-pentafluoropentyl 2,4,6-trichlorophenyl succinate inhibits the formation of amyloid beta peptides by binding to the enzyme responsible for their production.
Biochemical and Physiological Effects:
4,4,5,5,5-pentafluoropentyl 2,4,6-trichlorophenyl succinate has been shown to have low toxicity in mammals, with no observed adverse effects at doses up to 1000 mg/kg. However, it can cause skin irritation and eye damage upon contact. In insects and pests, 4,4,5,5,5-pentafluoropentyl 2,4,6-trichlorophenyl succinate causes paralysis and death by disrupting the proper functioning of the nervous system.
实验室实验的优点和局限性
4,4,5,5,5-pentafluoropentyl 2,4,6-trichlorophenyl succinate has several advantages for use in lab experiments, including its high purity, stability, and ease of synthesis. However, its low solubility in water can make it challenging to work with in aqueous environments. Additionally, its potential toxicity to non-target organisms must be carefully considered when designing experiments.
未来方向
There are several potential future directions for research on 4,4,5,5,5-pentafluoropentyl 2,4,6-trichlorophenyl succinate. One area of interest is the development of 4,4,5,5,5-pentafluoropentyl 2,4,6-trichlorophenyl succinate-based insecticides and herbicides that are more effective and less harmful to non-target organisms than current options. Another area of interest is the continued investigation of 4,4,5,5,5-pentafluoropentyl 2,4,6-trichlorophenyl succinate as a drug candidate for the treatment of Alzheimer's disease, with a focus on optimizing its pharmacokinetic and pharmacodynamic properties. Additionally, 4,4,5,5,5-pentafluoropentyl 2,4,6-trichlorophenyl succinate may have potential applications in materials science, such as in the development of new coatings and adhesives.
合成方法
The synthesis of 4,4,5,5,5-pentafluoropentyl 2,4,6-trichlorophenyl succinate involves a multi-step process that begins with the reaction of 2,4,6-trichlorophenol with succinic anhydride to form 2,4,6-trichlorophenyl succinic anhydride. This intermediate is then reacted with 4,4,5,5,5-pentafluoropentanol in the presence of a catalyst to yield 4,4,5,5,5-pentafluoropentyl 2,4,6-trichlorophenyl succinate. The purity of the final product can be improved by recrystallization.
科学研究应用
4,4,5,5,5-pentafluoropentyl 2,4,6-trichlorophenyl succinate has been studied for its potential use as a herbicide, insecticide, and fungicide due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects and pests. 4,4,5,5,5-pentafluoropentyl 2,4,6-trichlorophenyl succinate has also been investigated for its potential as a drug candidate for the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid beta peptides, which are believed to play a role in the pathogenesis of the disease.
属性
IUPAC Name |
1-O-(4,4,5,5,5-pentafluoropentyl) 4-O-(2,4,6-trichlorophenyl) butanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3F5O4/c16-8-6-9(17)13(10(18)7-8)27-12(25)3-2-11(24)26-5-1-4-14(19,20)15(21,22)23/h6-7H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQYMIGYUGOEID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OC(=O)CCC(=O)OCCCC(C(F)(F)F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3F5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-O-(4,4,5,5,5-pentafluoropentyl) 4-O-(2,4,6-trichlorophenyl) butanedioate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B4888992.png)
![5-[1-(4-methylphenoxy)ethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B4888996.png)



![N-{2-[2-(2-fluorophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B4889035.png)
![3-(anilinosulfonyl)-4-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B4889048.png)
![5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4889052.png)
![(4-bromobenzylidene)[4-(4-{4-[(4-bromobenzylidene)amino]phenoxy}phenoxy)phenyl]amine](/img/structure/B4889053.png)
![2-[(4-chlorophenyl)thio]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B4889055.png)
![2-benzyl-N-methyl-N-{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}-1,3-benzoxazole-5-carboxamide](/img/structure/B4889058.png)

![4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B4889072.png)
![6-{4-[2-(2-allylphenoxy)ethoxy]-3,5-dimethoxybenzylidene}-5-imino-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4889082.png)